molecular formula C16H14Cl3N5 B11108352 1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]-1-(2,4-dichlorophenyl)-N,N-dimethylmethanamine

1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]-1-(2,4-dichlorophenyl)-N,N-dimethylmethanamine

Cat. No.: B11108352
M. Wt: 382.7 g/mol
InChI Key: UJQISAVHTUANQI-UHFFFAOYSA-N
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Description

1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]-1-(2,4-dichlorophenyl)-N,N-dimethylmethanamine is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and two chlorophenyl groups, which contribute to its distinct properties.

Preparation Methods

The synthesis of 1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]-1-(2,4-dichlorophenyl)-N,N-dimethylmethanamine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of Chlorophenyl Groups: The chlorophenyl groups are introduced through a series of substitution reactions, often involving chlorination and subsequent coupling reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]-1-(2,4-dichlorophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]-1-(2,4-dichlorophenyl)-N,N-dimethylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]-1-(2,4-dichlorophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The tetrazole ring and chlorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]-1-(2,4-dichlorophenyl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-1H-tetrazole: This compound shares the tetrazole ring but lacks the additional chlorophenyl and dimethyl groups, resulting in different chemical and biological properties.

    2,4-dichlorophenyl-N,N-dimethylmethanamine: This compound contains the dichlorophenyl and dimethyl groups but lacks the tetrazole ring, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C16H14Cl3N5

Molecular Weight

382.7 g/mol

IUPAC Name

1-[1-(3-chlorophenyl)tetrazol-5-yl]-1-(2,4-dichlorophenyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C16H14Cl3N5/c1-23(2)15(13-7-6-11(18)9-14(13)19)16-20-21-22-24(16)12-5-3-4-10(17)8-12/h3-9,15H,1-2H3

InChI Key

UJQISAVHTUANQI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=C(C=C(C=C1)Cl)Cl)C2=NN=NN2C3=CC(=CC=C3)Cl

Origin of Product

United States

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